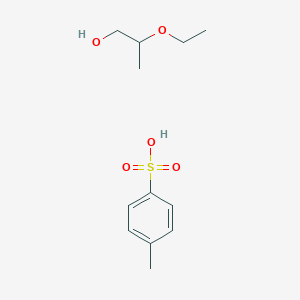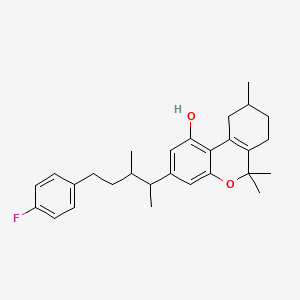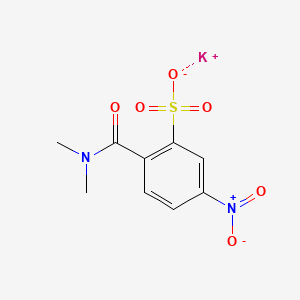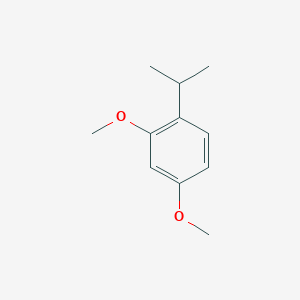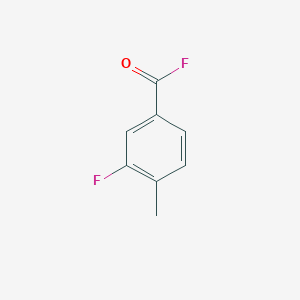
3-Fluoro-4-methylbenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl fluoride, 3-fluoro-4-methyl-: is an organic compound that belongs to the class of fluorinated benzoyl derivatives. This compound is characterized by the presence of a benzoyl group substituted with a fluorine atom at the third position and a methyl group at the fourth position. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl fluoride, 3-fluoro-4-methyl-, can be achieved through various methods. One common approach involves the oxidative dearomatization of phenols to generate 2,5-cyclohexadienones, which can then react with difluoromethyl 2-pyridyl sulfone under basic conditions to form gem-difluoroolefins . Another method involves the use of fluorinase enzymes, which catalyze the direct formation of the C-F bond, making it a promising approach for the synthesis of fluorinated compounds .
Industrial Production Methods: Industrial production of fluorinated benzoyl derivatives often involves the use of chemical catalysis methods. These methods include the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild and functional group-tolerant conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl fluoride, 3-fluoro-4-methyl-, undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted benzoyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form benzoic acids or reduction to form benzyl alcohols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substituted Benzoyl Derivatives: Formed through nucleophilic aromatic substitution reactions.
Benzoic Acids and Benzyl Alcohols: Formed through oxidation and reduction reactions, respectively.
Wissenschaftliche Forschungsanwendungen
Benzoyl fluoride, 3-fluoro-4-methyl-, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoyl fluoride, 3-fluoro-4-methyl-, involves its interaction with molecular targets through the formation of strong electrostatic interactions due to the presence of the fluorine atom. This interaction can lead to changes in the stability, lipophilicity, and bioavailability of the compound . The compound can also participate in hydrogen bonding interactions, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluoro-5-chlorobenzoyl fluoride
- 2-Fluoro-6-chlorobenzoyl fluoride
- 2,6-Difluorobenzoyl fluoride
- Pentafluorobenzoyl fluoride
Uniqueness: Benzoyl fluoride, 3-fluoro-4-methyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine and a methyl group on the benzoyl ring enhances its reactivity and stability compared to other fluorinated benzoyl derivatives .
Eigenschaften
CAS-Nummer |
65374-11-0 |
|---|---|
Molekularformel |
C8H6F2O |
Molekulargewicht |
156.13 g/mol |
IUPAC-Name |
3-fluoro-4-methylbenzoyl fluoride |
InChI |
InChI=1S/C8H6F2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3 |
InChI-Schlüssel |
VHITYOHGTCQZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




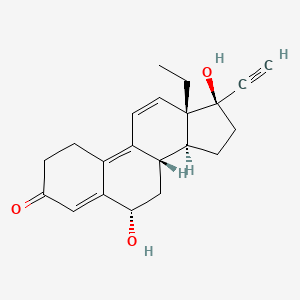
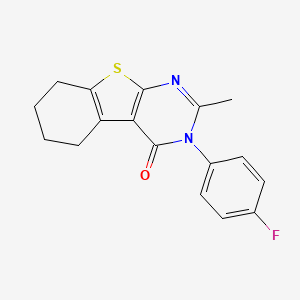

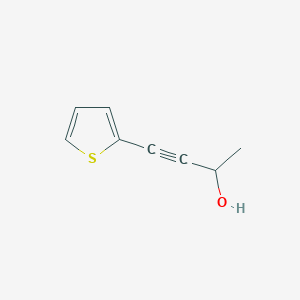
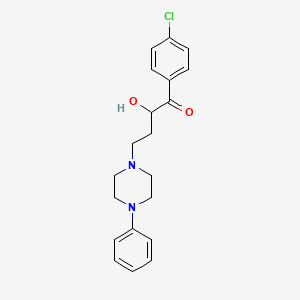
![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)
